4-Nitrobenzophenone

Vue d'ensemble

Description

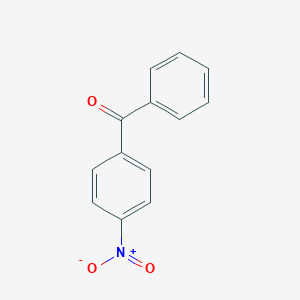

4-Nitrobenzophenone (CAS 1144-74-7) is a nitro-substituted aromatic ketone with the molecular formula C₁₃H₉NO₃. It is a light yellow crystalline solid with a melting point of 408–409 K , synthesized via Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride in the presence of AlCl₃, yielding 54% . The compound is classified as an irritant and finds applications in catalytic studies, radiopharmaceutical synthesis, and antifungal agent development . Its nitro group confers reactivity in reduction reactions, forming intermediates like 4-aminobenzophenone under micellar or hydrogenation conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrobenzophenone can be synthesized through the nitration of benzophenone. The process involves the reaction of benzophenone with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Aminobenzophenone.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Oxidation: Oxidized benzophenone derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-Nitrobenzophenone is primarily used as an intermediate in organic synthesis. It is involved in various reactions to produce more complex molecules.

Key Reactions :

- Friedel-Crafts Acylation : This method utilizes this compound as a substrate to introduce acyl groups into aromatic compounds, enhancing their reactivity and functional diversity .

- Reduction Reactions : Studies have shown that this compound can be reduced to its corresponding amine or alcohol derivatives under specific conditions, making it a valuable precursor for pharmaceuticals .

Case Study :

A study published in Helv. Chim. Acta demonstrated the effectiveness of this compound in synthesizing diaryl ketones using a palladium-catalyzed reaction, showcasing its utility in complex organic transformations .

Photoinitiators in Polymer Chemistry

Due to its ability to absorb UV light, this compound is employed as a photoinitiator in the polymerization processes of various materials.

- Applications :

- Used in UV-curable coatings and inks.

- Acts as a stabilizer for polymers against UV degradation.

Data Table: Photoinitiator Performance

| Application Type | Material Used | Performance Metrics |

|---|---|---|

| UV-Curable Coatings | Epoxy Resins | Fast curing times |

| UV-Curable Inks | Printing Inks | Enhanced durability |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important building block for synthesizing various therapeutic agents.

- Drug Development : Its derivatives have been explored for anti-inflammatory and antimicrobial properties.

Case Study :

Research has indicated that modifications of this compound lead to compounds with significant biological activity against certain bacterial strains, highlighting its potential as a lead compound in drug discovery .

Material Science

The compound is also utilized in the development of advanced materials.

- Nanocomposites : Incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Data Table: Material Properties Enhancement

| Composite Type | Base Polymer | Enhancement Observed |

|---|---|---|

| Polycarbonate Composites | Polycarbonate | Increased tensile strength |

| Thermoplastic Elastomers | TPU | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 4-nitrobenzophenone primarily involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophile. The compound’s reactivity is also influenced by the carbonyl group in the benzophenone structure, which can participate in various organic transformations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nitro-Substituted Benzophenones

3-Nitrobenzophenone

- Synthesis: Prepared analogously to 4-nitrobenzophenone, differing in nitro group position.

- Thermochemistry: Experimental enthalpy of formation (ΔfH°) for 3-nitrobenzophenone is reported alongside this compound and 3,3′-dinitrobenzophenone, highlighting substituent effects on stability .

- Mass Spectrometry: Compared to this compound acetals, 3-nitro isomers exhibit distinct cation stability profiles during fragmentation due to nitro group positioning. Differential mass spectrometry (Dif MS) and semiempirical calculations (AM1/PM3) differentiate isomers without reference libraries .

3,3′-Dinitrobenzophenone

- Thermochemical Properties: Higher nitro substitution increases molecular rigidity and thermal stability compared to mono-nitro derivatives. Detailed thermochemical data provide insights into bond dissociation energies .

Alkyl-Substituted Benzophenones

2,4,6-Trimethylbenzophenone

- Physical Properties: Melting point (308 K) is significantly lower than this compound (408–409 K), reflecting reduced intermolecular interactions due to methyl groups .

- Synthesis : Synthesized via AlCl₃-mediated acylation of mesitylene with benzoyl chloride (73% yield), emphasizing steric effects in electrophilic substitution .

Polycyclic Aromatic Ketones

Fluorenone

- Physical Properties: Higher melting point (355 K) than this compound, attributed to extended π-conjugation and planar structure .

- Applications: Used in organic electronics and as a precursor for dyes, contrasting with this compound’s catalytic and medicinal roles .

Functionalized Derivatives

4-Aminobenzophenone

- Synthesis: Reduction of this compound via Zn/NH₄Cl in micellar media (TPGS-750-M) or hydrogenation yields 79–99% conversion .

- Reactivity: Used in McMurry couplings; amino groups enhance nucleophilicity but reduce reactivity in certain condensation reactions compared to nitro derivatives .

[18F]4-Fluorobenzophenone

- Synthesis: Produced from this compound via nucleophilic aromatic substitution (52% yield) or transition-metal-catalyzed radiofluorination (81% yield) for radiopharmaceutical applications .

Data Table: Key Properties of this compound and Analogues

*Estimated based on structural similarity.

Activité Biologique

4-Nitrobenzophenone (4-NBP), a nitro-substituted benzophenone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and potential applications of 4-NBP, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHNO and a molecular weight of 229.21 g/mol. Its structure consists of a benzophenone core with a nitro group at the para position of one of the phenyl rings. This configuration significantly influences its biological properties.

Synthesis Methods

The synthesis of 4-NBP can be achieved through various methods, including:

- Friedel-Crafts Acylation : A traditional method involving the reaction of chloronitrobenzene with acetic acid derivatives in the presence of a Lewis acid catalyst.

- Electrophilic Aromatic Substitution : This method allows for the introduction of nitro groups into aromatic compounds, enhancing their reactivity and biological activity .

Anticancer Properties

Research has demonstrated that 4-NBP exhibits significant anticancer activity. A study highlighted the synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes, where compounds containing nitro groups showed heightened cytotoxicity against various tumor cell lines. Notably, these compounds induced reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4-NBP | Laryngeal Carcinoma | 12.5 | Induction of ROS |

| 1,3-Diaryltriazene | Breast Cancer | 15.0 | Apoptosis via ER stress |

Antimicrobial Activity

In addition to its anticancer properties, 4-NBP has shown antimicrobial effects. Nitro compounds are known for their broad-spectrum antibacterial activity. A recent study indicated that derivatives of nitro compounds demonstrated effective inhibition against various bacterial strains, suggesting that 4-NBP could be developed as an antibacterial agent .

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-NBP | Staphylococcus aureus | 20 µM |

| Nitro derivative A | Escherichia coli | 15 µM |

The mechanisms underlying the biological activity of 4-NBP involve several pathways:

- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : Although studies suggest that certain derivatives do not bind directly to DNA, they may disrupt cellular processes through ROS-mediated pathways .

- Enzyme Inhibition : Some nitro compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .

Case Studies

-

Antitumor Activity Study :

A study investigating the effects of various nitro-substituted benzophenones on cancer cell lines revealed that modifications at the para position significantly enhanced their cytotoxicity. The study concluded that these compounds could serve as potential leads for new anticancer therapies . -

Antibacterial Efficacy :

Another research focused on the antibacterial properties of nitro derivatives demonstrated that specific structural modifications led to improved activity against resistant strains such as MRSA. This highlights the potential for developing new antibiotics based on the structure of 4-NBP .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-nitrobenzophenone, and how do reaction conditions influence yield?

- This compound is synthesized via Friedel-Crafts acylation using nitrobenzene and benzoyl chloride in the presence of Lewis acids like AlCl₃. Yields depend on stoichiometry, reaction time, and purification methods. For example, in McMurry coupling reactions, nitro-substituted benzophenones exhibit lower reactivity compared to hydroxy derivatives, requiring extended reaction times and excess TiCl₄ (5 equivalents) to achieve moderate yields (21–54%) .

Q. How can this compound be characterized spectroscopically to confirm purity and structure?

- Key techniques include:

- Infrared (IR) spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group. A carbonyl (C=O) stretch appears near 1660 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons as multiplets (δ 7.5–8.3 ppm), with the nitro group causing deshielding. ¹³C NMR identifies the carbonyl carbon at ~195 ppm .

- Mass spectrometry : Molecular ion peak at m/z 227 (C₁₃H₉NO₃) .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- The electron-withdrawing nitro group activates the aromatic ring for SNAr by meta-directing electrophiles. For example, in the synthesis of [¹⁸F]4-fluorobenzophenone, the nitro group enhances fluoride displacement at the para position, yielding 52% via SNAr and 81% via diaryliodonium tosylate methods. Competing pathways (e.g., oxidative radiofluorination) may reduce yields (~17%) due to side reactions .

Q. What thermodynamic properties of this compound are critical for predicting its stability in high-temperature reactions?

- Experimental studies report a standard molar enthalpy of formation (ΔH°f) of this compound as -12.3 ± 1.5 kJ·mol⁻¹, determined via combustion calorimetry. Computational methods (e.g., group-additivity) align with these values, enabling predictions of thermal stability and decomposition pathways under reactive conditions .

Q. Why does this compound exhibit variable yields in McMurry coupling reactions compared to its amino-substituted analogs?

- The nitro group’s strong electron-withdrawing nature reduces the electrophilicity of the carbonyl carbon, slowing Ti-mediated reductive coupling. For instance, this compound gives 21% yield in McMurry reactions, while 4-aminobenzophenone (electron-donating NH₂) achieves 54% under identical conditions. Steric effects and reducing agent choice (e.g., Zn for in situ nitro-to-amine conversion) further modulate reactivity .

Q. How is this compound oxime resin utilized in solid-phase peptide synthesis, and what cleavage strategies are effective?

- The resin enables Boc/Bzl-protected peptide synthesis via stable oxime linkages. Cleavage is achieved using nucleophiles (e.g., NH₃/MeOH for C-terminal amides) or cyclization agents (e.g., HOAt/DIC) to release cyclic peptides. Optimization of nucleophile concentration (0.5–2.0 M) and reaction time (2–24 hrs) minimizes side products .

Q. What analytical challenges arise in detecting trace this compound derivatives in environmental samples?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but matrix interference from co-eluting benzophenones (e.g., 4-methylbenzophenone) necessitates tandem mass spectrometry (LC-MS/MS) for specificity. Limits of detection (LOD) <1 ppb are achievable using isotope-labeled internal standards .

Q. Methodological Considerations

- Yield Optimization : Prioritize diaryliodonium tosylate methods for fluorination (>80% yield) over traditional SNAr .

- Reaction Design : Use reducing agents (e.g., Zn) to convert nitro to amino groups in situ for improved McMurry coupling yields .

- Safety : Handle this compound with nitrile gloves and under fume hoods due to potential irritant properties .

Propriétés

IUPAC Name |

(4-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061564 | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1144-74-7 | |

| Record name | 4-Nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001144747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.